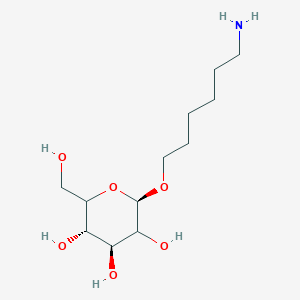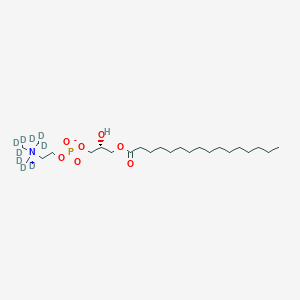
6-Aminohexyl-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexyl beta-D-glucopyranoside is a compound of interest in the field of carbohydrate chemistry, especially due to its potential applications in creating glycoconjugates through click chemistry and its role in understanding the conformational behavior of glucopyranosides.
Synthesis Analysis
The synthesis of 6-Aminohexyl beta-D-glucopyranoside involves several steps, starting from precursors such as 6-chlorohexanol or 6-azidohexanol. These precursors undergo reactions to introduce the glucopyranoside moiety, ultimately leading to the target compound. Key methodologies include BF3·Et2O-catalyzed reactions and chlorination followed by metal-mediated dehalogenation (Kushwaha, Kováč, & Baráth, 2018).
Molecular Structure Analysis
The molecular structure of 6-Aminohexyl beta-D-glucopyranoside has been analyzed through NMR and MS spectroscopy, revealing insights into its conformational preferences. Studies have shown that the molecule adopts conformations consistent with the gauche conformation of 2-aminoethanol and its acetate salt, with variations observed in the presence of deuterio isotopomers (Kato, Vasella, & Crich, 2017).
Chemical Reactions and Properties
6-Aminohexyl beta-D-glucopyranoside serves as a precursor in various chemical reactions, including the synthesis of cyclic oligosaccharides and the preparation of affinity adsorbents for the purification of carbohydrate-binding proteins. Its functional groups allow for further derivatization and conjugation, making it a versatile tool in glycobiology and synthetic chemistry (Fan & Hindsgaul, 2002); (Chiang, McANDREW, & Barker, 1979).
Physical Properties Analysis
The physical properties of 6-Aminohexyl beta-D-glucopyranoside, such as its crystalline form, melting points, and solubility in various solvents, are crucial for its handling and application in different chemical processes. Its crystallization from crude reaction mixtures and characterization through spectral data provide a basis for its identification and purity assessment (Kushwaha, Kováč, & Baráth, 2018).
Chemical Properties Analysis
The chemical properties of 6-Aminohexyl beta-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its role as a ligand or substrate in enzymatic reactions, are of particular interest. Its synthesis and application in the preparation of glycoconjugates highlight its functional versatility and importance in biochemical and chemical research (Liu, Fan, & Lee, 2001).
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
6-Aminohexyl-β-D-glucopyranosid wird als biochemisches Reagenz in der Proteomik-Forschung eingesetzt {svg_1}. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in diesem Bereich auf verschiedene Weise eingesetzt werden, z. B. bei der Analyse der Proteinexpression, der Untersuchung von Protein-Protein-Interaktionen und der Identifizierung neuer Proteine.
Synthese von langkettigen Alkylglucosiden
Diese Verbindung wird bei der Synthese von langkettigen Alkylglucosiden verwendet {svg_2}. Dies sind nichtionische Tenside mit einem breiten Anwendungsspektrum, darunter Reinigungsmittel, Lebensmittel- und Kosmetikzutaten, Wirkstoffträger und Lösungsmittel für Membranproteine {svg_3}.
Enzymatische Synthese
This compound wird in der enzymatischen Synthese über Reverse-Hydrolyse-Reaktionen verwendet {svg_4}. Dieses Verfahren hat aufgrund der Regio- und Stereoselektivität der enzymkatalysierten Reaktionen unter milden Bedingungen erhebliche Aufmerksamkeit erlangt {svg_5}.
Solubilisierung und Rekonstitution von membrangebundenen Proteinen
Diese Verbindung wird zur Solubilisierung und Rekonstitution von membrangebundenen Proteinen verwendet {svg_6}. Die hohe kritische Mizellenkonzentration von n-Octylglucosid ermöglicht die einfache Entfernung aus den endgültigen Proteinextrakten durch Dialyse oder Gelchromatographie {svg_7}.
Verwendung in der 2D-Elektrophorese
This compound kann in der 2D-Elektrophorese verwendet werden {svg_8}. Diese Technik wird zur Trennung und Analyse komplexer Proteinmischungen aus Zellen, Geweben oder anderen biologischen Proben verwendet.
Verbesserung der Selektivität in biochemischen Prozessen
Diese Verbindung kann verwendet werden, um die Selektivität in verschiedenen biochemischen Prozessen zu verbessern {svg_9}. Beispielsweise kann es verwendet werden, um die Selektivität bestimmter Reaktionen zu erhöhen oder die Trennung spezifischer Verbindungen in einer Mischung zu verbessern {svg_10}.
Eigenschaften
IUPAC Name |
(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNKFVGAEZHVTM-RXUZKVILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747001 |
Source


|
| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56981-41-0 |
Source


|
| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








